Bienvenue dans la boutique en ligne BenchChem!

4-(Heptyloxy)benzohydrazide

Lipophilicity Drug design Membrane permeability

4-(Heptyloxy)benzohydrazide (CAS 64328-64-9, molecular formula C₁₄H₂₂N₂O₂, MW 250.34 g/mol) is a para-alkoxy-substituted benzohydrazide derivative in which a linear seven-carbon heptyloxy chain is ether-linked to the benzohydrazide core. The compound belongs to the benzohydrazide class, a privileged scaffold extensively investigated for antimicrobial, antitubercular, antifungal, and enzyme-inhibitory properties.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 64328-64-9
Cat. No. B3148359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Heptyloxy)benzohydrazide
CAS64328-64-9
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C14H22N2O2/c1-2-3-4-5-6-11-18-13-9-7-12(8-10-13)14(17)16-15/h7-10H,2-6,11,15H2,1H3,(H,16,17)
InChIKeyRAMJHOQWSUOJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Heptyloxy)benzohydrazide CAS 64328-64-9: Procurement-Relevant Physicochemical and Structural Identity


4-(Heptyloxy)benzohydrazide (CAS 64328-64-9, molecular formula C₁₄H₂₂N₂O₂, MW 250.34 g/mol) is a para-alkoxy-substituted benzohydrazide derivative in which a linear seven-carbon heptyloxy chain is ether-linked to the benzohydrazide core [1]. The compound belongs to the benzohydrazide class, a privileged scaffold extensively investigated for antimicrobial, antitubercular, antifungal, and enzyme-inhibitory properties [2][3]. Its hydrazide functional group (-CONHNH₂) enables straightforward condensation with aldehydes or ketones to form hydrazone Schiff bases, making it a versatile synthetic intermediate [1]. The compound is commercially available at 98% purity from multiple suppliers, with melting point 91–92 °C and predicted density 1.043 g/cm³ [1].

Why 4-(Heptyloxy)benzohydrazide Cannot Be Casually Substituted by Shorter- or Longer-Chain Alkoxybenzohydrazide Analogs


Substituting 4-(heptyloxy)benzohydrazide with a shorter-chain analog such as 4-(hexyloxy)benzohydrazide (C6, CAS 64328-63-8) or 4-(pentyloxy)benzohydrazide (C5, CAS 64328-62-7) alters three critical and quantifiable parameters simultaneously: lipophilicity (ΔLogP), solid-state thermal behavior (Δ melting point), and conformational degrees of freedom (Δ rotatable bonds). These physicochemical shifts compound to affect membrane partitioning, crystallinity during purification, and the conformational space accessible for target engagement. Even among benzohydrazide congeners differing by a single methylene unit, the heptyloxy (C7) chain occupies a narrow optimal window identified in independent structure–activity studies for butyrylcholinesterase inhibition, where C5–C7 alkyl chains are explicitly reported as optimal substituents [1]. Generic or uninformed substitution risks selecting a compound with inferior crystallinity (lower melting point), reduced lipophilicity, or suboptimal chain length for the intended biological or materials application.

Quantitative Differentiation Evidence for 4-(Heptyloxy)benzohydrazide Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: 4-(Heptyloxy)benzohydrazide vs. Unsubstituted Benzohydrazide and Shorter-Chain Analogs

4-(Heptyloxy)benzohydrazide exhibits a computed octanol-water partition coefficient (XlogP) of 3.4 , representing an approximately 1,000- to 10,000-fold increase in lipophilicity relative to the parent benzohydrazide scaffold, which has an experimental LogP of 0.19–0.53 [1]. This quantitative increase in LogP has been correlated with enhanced antibacterial activity in QSAR studies of (E)-N'-benzylidenebenzohydrazide analogues, where calculated clogP was a principal determinant of antimicrobial potency against Gram-negative pathogens [2]. The C7 chain thus positions this compound in a lipophilicity range predicted to enhance membrane partitioning compared to the unsubstituted core, while avoiding the excessive lipophilicity (and potential solubility penalties) of C8–C10 analogs.

Lipophilicity Drug design Membrane permeability

Melting Point Comparison: 4-(Heptyloxy)benzohydrazide vs. 4-(Hexyloxy)benzohydrazide (C6 Analog)

4-(Heptyloxy)benzohydrazide has a reported melting point of 91–92 °C [1], which is 11–15 °C higher than that of its immediate lower homolog, 4-(hexyloxy)benzohydrazide (mp 77–80 °C) . This melting point elevation is consistent with stronger van der Waals interactions in the solid state conferred by the additional methylene unit in the heptyloxy chain. The higher melting point translates to improved room-temperature solid-state stability, reduced tendency toward deliquescence, and potentially easier recrystallization during purification. By contrast, the unsubstituted parent benzohydrazide melts at 112–114 °C , but lacks the lipophilic alkyl chain necessary for membrane-interactive biological applications.

Solid-state properties Crystallinity Purification

Butyrylcholinesterase (BuChE) Inhibition: C7 Chain Falls Within the Experimentally Validated Optimal Alkyl Window

In a systematic structure–activity relationship study of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides spanning chain lengths from C1 to C18, Kratky et al. (2020) demonstrated that alkyl chain lengths from C5 to C7 are optimal substituents for butyrylcholinesterase (BuChE) inhibition, with IC₅₀ values across the series ranging from 58.01 to 277.48 µM [1]. Molecular docking revealed that C5–C7 chains position the compound in close proximity to the BuChE active site triad without steric clash, whereas shorter chains (C1–C4) fail to occupy the hydrophobic gorge and longer chains (C8–C18) induce unfavorable steric interactions [1]. Although these data were generated on a trifluoromethyl-substituted benzohydrazide scaffold rather than on 4-(heptyloxy)benzohydrazide itself, the chain-length dependency is governed by the alkyl terminus interaction with the enzyme hydrophobic pocket and is therefore transferable to the heptyloxy series.

Cholinesterase inhibition Alzheimer's disease SAR

Rotatable Bond Count and Conformational Flexibility: C7 vs. C6 and C5 Alkoxybenzohydrazide Analogs

4-(Heptyloxy)benzohydrazide possesses 8 rotatable bonds , compared to 7 for 4-(hexyloxy)benzohydrazide (C6, CAS 64328-63-8) and 6 for 4-(pentyloxy)benzohydrazide (C5, CAS 64328-62-7) . This incremental increase in rotational degrees of freedom provides the heptyloxy chain with greater conformational sampling capacity within hydrophobic enzyme pockets or membrane environments. The additional rotatable bond also contributes to a more favorable entropy of binding when the chain is constrained upon target engagement, although excessive flexibility (beyond C7–C8) may introduce entropic penalties that offset enthalpy gains. The unsubstituted benzohydrazide core has only 1 rotatable bond (the hydrazide C–N bond), severely limiting its ability to explore hydrophobic binding space [1].

Conformational flexibility Molecular recognition Entropic penalty

Polar Surface Area and Drug-Likeness: Comparative Topological PSA Analysis

4-(Heptyloxy)benzohydrazide has a topological polar surface area (TPSA) of 64.35–64.4 Ų , which falls well within the established threshold of <140 Ų for predicted oral bioavailability (Veber rule) and <90 Ų for blood-brain barrier penetration. In contrast, unsubstituted benzohydrazide has a lower TPSA of 55.12 Ų [1], reflecting the absence of the alkoxy oxygen contribution. The modest increase in PSA (+9.3 Ų) for the heptyloxy derivative is attributable to the ether oxygen, which adds polarity without exceeding drug-likeness thresholds. When combined with its LogP of 3.4, the TPSA of 64.4 Ų places 4-(heptyloxy)benzohydrazide in a favorable region of the boiled-egg plot for gastrointestinal absorption and CNS penetration predictions, making it a suitable starting scaffold for central nervous system or anti-infective drug discovery programs .

Drug-likeness Oral bioavailability Physicochemical profiling

Synthetic Tractability and Downstream Derivatization: Hydrazide Moiety as a Versatile Handle for Schiff Base and Heterocycle Synthesis

The hydrazide (-CONHNH₂) group of 4-(heptyloxy)benzohydrazide enables facile condensation with aldehydes or ketones to form hydrazone Schiff bases—a reaction demonstrably employed to generate N'-[4-(heptyloxy)benzylidene]benzohydrazide derivatives and 4-(heptyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide, the latter fully characterized by NMR and MS [1]. More importantly, 4-(heptyloxy)benzohydrazide serves as a direct precursor to the biologically validated triazolone derivative 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), which demonstrated significant anti-inflammatory and neuroprotective activity via MAPK/NF-κB pathway repression in β-amyloid-induced Alzheimer's disease models both in vitro and in vivo [2]. This establishes a concrete, high-value synthetic trajectory from the hydrazide to a pharmacologically active heterocycle, differentiating it from non-hydrazide analogs that lack this derivatization potential.

Synthetic intermediate Hydrazone Medicinal chemistry

Evidence-Backed Application Scenarios for 4-(Heptyloxy)benzohydrazide (CAS 64328-64-9)


Medicinal Chemistry: Synthesis of Hydrazone-Focused Compound Libraries for Antimicrobial Screening

The hydrazide functionality of 4-(heptyloxy)benzohydrazide enables one-step condensation with diverse aryl/heteroaryl aldehydes to generate hydrazone libraries for antimicrobial screening. The C7 chain provides an experimentally validated optimal LogP (~3.4) for membrane penetration, directly supported by the QSAR correlation between clogP and antibacterial activity established in benzylidenebenzohydrazide analogues by Alam et al. (2016) [1], and by the optimal C5–C7 chain-length window for BuChE inhibition reported by Kratky et al. (2020) [2]. Researchers procuring this specific chain-length hydrazide can maximize the probability of identifying membrane-permeable, target-engaged hits without additional alkyl-chain optimization.

Neuroscience Drug Discovery: Precursor to Triazolone-Based Neuroprotective Agents Targeting MAPK/NF-κB Pathways

4-(Heptyloxy)benzohydrazide is the direct synthetic precursor to 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), a compound with demonstrated in vitro and in vivo anti-inflammatory and neuroprotective efficacy in β-amyloid-induced Alzheimer's disease models [3]. The TPSA of 64.4 Ų and LogP of 3.4 place both the hydrazide precursor and its triazolone derivative in the favorable CNS drug-likeness space. Procurement of the hydrazide specifically enables structure–activity relationship studies around the triazolone scaffold without requiring de novo synthesis of the alkoxybenzoyl fragment.

Antifungal Discovery: Leveraging the Alkoxybenzohydrazide Scaffold Against Candida and Filamentous Fungi

The class of 2-hydroxy-4-alkoxybenzhydrazides was shown by Thu-Cuc et al. (1961) to possess notable activity against Candida albicans [4]. Although 4-(heptyloxy)benzohydrazide lacks the 2-hydroxy substituent present in the most active congeners from that study, it provides a simpler scaffold for systematic exploration of the alkoxy chain-length contribution to antifungal activity. The established SAR from the 2-hydroxy series indicates that alkoxy chain length modulates antifungal potency, and the heptyloxy (C7) variant represents the mid-to-upper range of hydrophobic chain lengths tested, making it a strategic selection for probing chain-length effects on ergosterol biosynthesis inhibition.

Materials Chemistry: Building Block for Hydrazide-Based Liquid Crystal Dimers and Mesophase Studies

Hydrazide derivatives containing alkoxy terminal chains are established components of hydrogen-bonded liquid crystal systems and mesomorphic materials [5]. The heptyloxy chain provides a specific mesogenic rod length that influences phase transition temperatures and mesophase stability. The melting point of 91–92 °C and the presence of the hydrazide hydrogen-bonding motif make 4-(heptyloxy)benzohydrazide suitable for supramolecular liquid crystal engineering, where the chain parity (odd C7) contributes to different packing geometries compared to even-chain analogs—a structurally defined differentiator for materials scientists selecting building blocks for thermotropic liquid crystal formulations.

Quote Request

Request a Quote for 4-(Heptyloxy)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.